molecular formula C14H10N6O3 B11341410 4-nitro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

4-nitro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11341410
M. Wt: 310.27 g/mol
InChI Key: WYHSKRUWGGMJJH-UHFFFAOYSA-N
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Description

4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core with a nitro group and a tetrazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves the reaction of 4-nitrobenzoic acid with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group and tetrazole ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-1,2,3-triazole: Similar in structure but with a triazole ring instead of a tetrazole ring.

    4-Nitro-1H-pyrazole: Contains a pyrazole ring instead of a tetrazole ring.

    4-Nitro-1H-1,2,4-triazole: Another nitrogen-rich compound with a triazole ring.

Uniqueness

4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to its combination of a nitro group and a tetrazole ring, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring high thermal stability and energetic performance .

Properties

Molecular Formula

C14H10N6O3

Molecular Weight

310.27 g/mol

IUPAC Name

4-nitro-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10N6O3/c21-14(10-1-5-13(6-2-10)20(22)23)16-11-3-7-12(8-4-11)19-9-15-17-18-19/h1-9H,(H,16,21)

InChI Key

WYHSKRUWGGMJJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)[N+](=O)[O-]

Origin of Product

United States

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